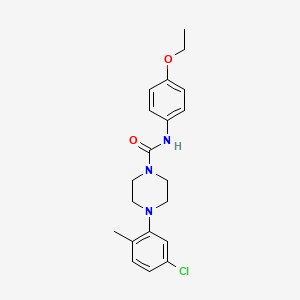

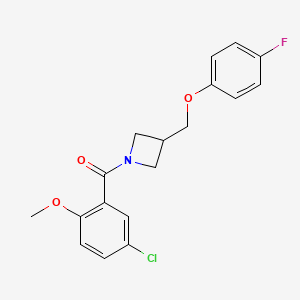

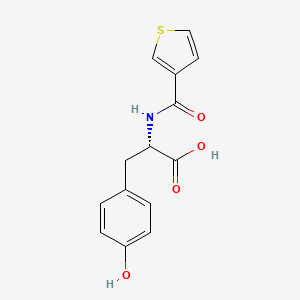

![molecular formula C19H22N4O2 B2358180 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide CAS No. 847387-95-5](/img/structure/B2358180.png)

2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide” is a compound that contains an imidazo[1,2-a]pyrimidine core . Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the melting point can be determined experimentally . The NMR and IR spectra can provide information about the chemical structure of the molecule .Applications De Recherche Scientifique

Antiulcer Agents

New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties in animal models, with several demonstrating good cytoprotective effects in ethanol and HCl models, although they did not display significant antisecretory activity J. Starrett, T. A. Montzka, A. Crosswell, R. L. Cavanagh, 1989.

Anti-Inflammatory Agents

2,3-bis(p-methoxyphenyl)imidazo[1,2-a]-pyrimidine has been studied as a potent, orally active anti-inflammatory agent. A fluorometric method for its determination in serum, urine, and feces has been developed to facilitate studies on its absorption, metabolism, and excretion D. Kaiser, A. A. Forist, 1975.

Anticancer Activities

Substituted imidazo[1,2-a]pyrimidin-5(1H)-ones have been synthesized and screened for their in vitro antineoplastic and anti-HIV activity, although they were found to be inactive. This highlights the ongoing research in exploring the therapeutic potential of these compounds E. A. Badawey, T. Kappe, 1995.

Chemical Synthesis

The synthesis and characterization of imidazo[1,2-a]pyridine derivatives have been explored, with studies detailing their crystal structure and providing insights into their chemical properties. These compounds serve as key intermediates in the development of various pharmaceutical agents G. Dhanalakshmi, Mala Ramanjaneyulu, S. Thennarasu, S. Aravindhan, 2018.

Orientations Futures

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Future research could focus on developing new synthetic strategies and drug development using imidazo[1,2-a]pyrimidine derivatives .

Mécanisme D'action

Target of Action

The compound, 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide, is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents, specifically as inhibitors of the KRAS G12C protein . The KRAS G12C protein is a common mutation in various types of cancer and is a primary target for this compound .

Mode of Action

The compound interacts with its target, the KRAS G12C protein, through a covalent bond . This covalent interaction results in the inhibition of the protein, preventing it from performing its normal function in cell proliferation and growth . This inhibitory action is what gives the compound its potential anticancer effects .

Biochemical Pathways

The compound’s action on the KRAS G12C protein affects the RAS signaling pathway . This pathway is involved in cell growth and proliferation, and its disruption can lead to the death of cancer cells . The compound’s inhibition of the KRAS G12C protein therefore has downstream effects on this biochemical pathway .

Pharmacokinetics

Imidazole-containing compounds, which include this compound, are known to have a broad range of chemical and biological properties . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the KRAS G12C protein, leading to disruption of the RAS signaling pathway . This disruption can cause the death of cancer cells, providing the compound’s potential anticancer effects .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its efficacy . Additionally, the presence of other molecules in the environment can impact the compound’s interaction with its target .

Propriétés

IUPAC Name |

2-ethyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-4-13(5-2)18(24)21-15-11-14(7-8-17(15)25-3)16-12-23-10-6-9-20-19(23)22-16/h6-13H,4-5H2,1-3H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLBXDGYGFNHOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

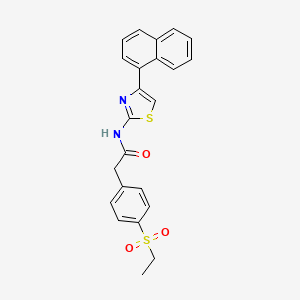

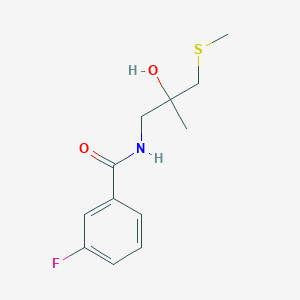

![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)

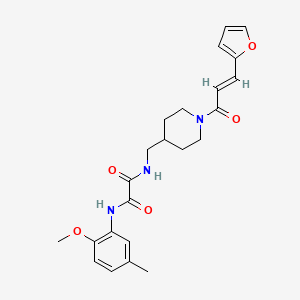

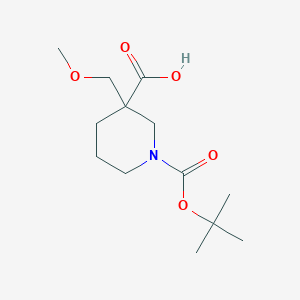

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

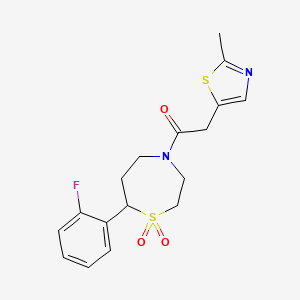

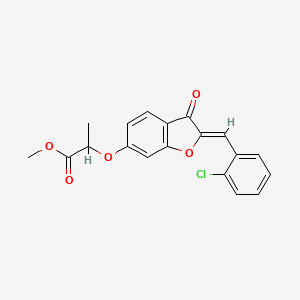

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2358105.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)

![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)